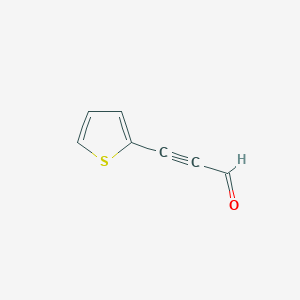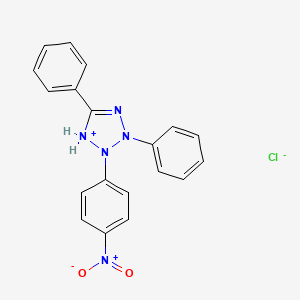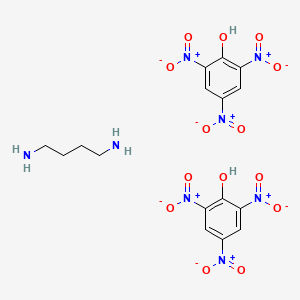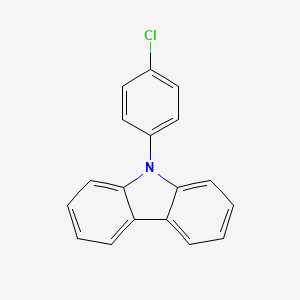![molecular formula C24H17Cl2N3O2 B14720585 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- CAS No. 6410-35-1](/img/structure/B14720585.png)
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and vivid coloration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dichloroaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The final step involves the amidation with 4-methylaniline under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions typically use halogens and nitric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a pigment in paints, inks, and plastics due to its stability and vibrant color
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in cellular processes. The pathways involved often include redox reactions and electrophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-
- 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- stands out due to its enhanced stability and vivid coloration. Its unique structure allows for a broader range of applications, particularly in industrial pigments where color fastness and stability are crucial .
Propriétés
Numéro CAS |
6410-35-1 |
|---|---|
Formule moléculaire |
C24H17Cl2N3O2 |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2N3O2/c1-14-6-9-17(10-7-14)27-24(31)19-12-15-4-2-3-5-18(15)22(23(19)30)29-28-21-13-16(25)8-11-20(21)26/h2-13,30H,1H3,(H,27,31) |
Clé InChI |
KFOYYXXCGWLMAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)









![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

